Butane, 1-methoxy-3-methyl-
Overview
Description
Butane, 1-methoxy-3-methyl- is a useful research compound. Its molecular formula is C6H14O and its molecular weight is 102.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Solvent and Raw Material in Industry
3-Methoxy-3-methyl-1-butanol, a derivative of Butane, 1-methoxy-3-methyl-, is utilized as a solvent in paints, inks, and fragrances. Additionally, it serves as a raw material for producing industrial detergents. Its reaction kinetics with OH radicals have been thoroughly studied, indicating its potential in environmental science and technology applications (Aschmann, Arey, & Atkinson, 2011).
Role in Flavor and Aroma
Research has explored the role of 1-methoxy-3-methyl-3-(methylthio)butane in the context of flavor and aroma. This compound has been identified as a key player in the odorant composition of various food items and beverages. Studies using the Retronasal Flavor Impression Screening System (R-FISS) have highlighted its significance in the flavor industry (Itobe, Kumazawa, & Nishimura, 2009).
Synthesis of Chiral Auxiliaries
The synthesis of (3S)-4-methoxybutane-1,3-diol, a variant of Butane, 1-methoxy-3-methyl-, demonstrates its use in creating chiral auxiliaries for the production of planar-chiral metallocenes. This highlights its role in advanced synthetic chemistry and material science (Geisler & Helmchen, 2006).
Properties
IUPAC Name |
1-methoxy-3-methylbutane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O/c1-6(2)4-5-7-3/h6H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQAYBCWERYRAMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00211654 | |
Record name | Butane, 1-methoxy-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00211654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
626-91-5 | |
Record name | Butane, 1-methoxy-3-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626915 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butane, 1-methoxy-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00211654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the chiral lithium amide derived from 1-methoxy-3-methylbutane contribute to enantioselectivity?
A: The lithium amide derived from 2-isopropylamino-1-methoxy-3-methylbutane (3c) coordinates to the lithium enolate of the ketone reactant. This coordination creates a chiral environment around the reaction center. This chiral environment favors the formation of one enantiomer of the aldol product over the other [].
Q2: What level of enantiomeric excess was achieved using this chiral auxiliary in the reaction between ethyl t-butyl ketone and benzaldehyde?
A: The research demonstrated a promising result, achieving a 68% enantiomeric excess in the aldol product. This indicates a significant preference for the formation of one enantiomer over the other, highlighting the potential of 1-methoxy-3-methylbutane-derived chiral auxiliaries in asymmetric synthesis [].
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